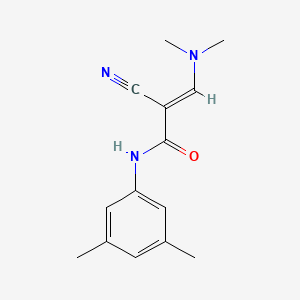

(E)-2-cyano-3-(dimethylamino)-N-(3,5-dimethylphenyl)acrylamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-2-cyano-3-(dimethylamino)-N-(3,5-dimethylphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-10-5-11(2)7-13(6-10)16-14(18)12(8-15)9-17(3)4/h5-7,9H,1-4H3,(H,16,18)/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIWUUAJIBQCNO-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(=CN(C)C)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)NC(=O)/C(=C/N(C)C)/C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-cyano-3-(dimethylamino)-N-(3,5-dimethylphenyl)acrylamide, a member of the cyanoacrylamide class, has garnered attention for its diverse biological activities. This compound's structure features a cyano group, a dimethylamino moiety, and an acrylamide backbone, which contribute to its potential pharmacological properties.

Chemical Structure

The compound can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 128259-57-4

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study explored its effects on various pathogens, demonstrating that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential in modulating inflammatory responses. It was observed to inhibit the activity of deubiquitinase (DUB) enzymes, which play a crucial role in regulating inflammation. In vitro studies revealed that treatment with the compound reduced the secretion of pro-inflammatory cytokines in macrophages without inducing significant cytotoxicity .

Anticancer Activity

The compound also displays promising anticancer activity. In cellular assays, it inhibited the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The underlying mechanism involves the activation of caspases and modulation of signaling pathways associated with cell survival and death .

Table: Summary of Biological Activities

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria | Disruption of cell wall synthesis |

| Anti-inflammatory | Reduces cytokine secretion | Inhibition of DUB enzymes |

| Anticancer | Induces apoptosis in cancer cells | Activation of caspases |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) as low as 10 µg/mL for S. aureus, highlighting its potential as an effective antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

In a controlled laboratory setting, macrophages treated with this compound showed a significant decrease in the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This reduction was linked to the compound's ability to inhibit DUB activity, thereby affecting the NF-kB signaling pathway involved in inflammation .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound is well absorbed when administered orally and exhibits moderate plasma half-life. Its solubility profile indicates compatibility with various solvents, making it suitable for formulation into different drug delivery systems.

Toxicology

Toxicological assessments have shown that while the compound is effective at low concentrations, higher doses can lead to cytotoxic effects in non-target cells. Therefore, careful dosage optimization is critical for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.